molecular formula C15H11Cl2FO B1343487 3',4'-Dichloro-3-(4-fluorophenyl)propiophenone CAS No. 898768-74-6

3',4'-Dichloro-3-(4-fluorophenyl)propiophenone

Cat. No.: B1343487
CAS No.: 898768-74-6
M. Wt: 297.1 g/mol
InChI Key: OFFNRBHTAFOUBS-UHFFFAOYSA-N
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Description

3’,4’-Dichloro-3-(4-fluorophenyl)propiophenone is a chemical compound with the molecular formula C15H11Cl2FO and a molecular weight of 297.16 g/mol . It is used primarily in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dichloro-3-(4-fluorophenyl)propiophenone typically involves the reaction of 3,4-dichlorophenylacetonitrile with 4-fluorobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dichloro-3-(4-fluorophenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3’,4’-Dichloro-3-(4-fluorophenyl)propiophenone is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’,4’-Dichloro-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,4’-Dichloro-3-(4-fluorophenyl)propiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and stability .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FO/c16-13-7-4-11(9-14(13)17)15(19)8-3-10-1-5-12(18)6-2-10/h1-2,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFNRBHTAFOUBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644599
Record name 1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-74-6
Record name 1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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